methyl N-cyano-4-(2,6-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Description
Methyl N-cyano-4-(2,6-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a tetrahydro-pyrazine core substituted with a 2,6-dimethylphenyl group, a cyano (-CN) group, and a carbimidothioate (-NCSO) moiety. The cyano and carbimidothioate groups may influence electronic properties, solubility, and binding interactions compared to analogs.
Properties
IUPAC Name |
methyl N-cyano-4-(2,6-dimethylphenyl)piperazine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-5-4-6-13(2)14(12)18-7-9-19(10-8-18)15(20-3)17-11-16/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBQCFIUWNUIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=NC#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-cyano-4-(2,6-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate (CAS Number 343375-64-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20N4S
- Molecular Weight : 288.42 g/mol
- CAS Number : 343375-64-4
- Purity : >90% .
Biological Activity Overview
The compound's biological activity primarily stems from its structural features, which include a pyrazine core and a cyano group. These components are known to influence various biological pathways.
1. Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The presence of the cyano group may enhance electron donation capabilities, potentially leading to increased radical scavenging activity.
2. Anti-inflammatory Potential
In silico studies have indicated that this compound may act as an inhibitor of key enzymes involved in inflammatory processes. For example, molecular docking studies have shown promising interactions with cyclooxygenase (COX) enzymes, particularly COX-2, suggesting a potential role in reducing inflammation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been identified:
- COX Inhibition : The compound shows affinity for COX enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .
- 5-Lipoxygenase (5-LOX) Inhibition : Preliminary docking studies indicate that the compound may selectively inhibit 5-LOX, an enzyme implicated in leukotriene synthesis and associated with inflammatory responses .
Table 1: Binding Affinity of this compound
| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| This compound | COX-2 | -3.6 | 925.65 µM |
| This compound | 5-LOX | -9.0 | 243.23 nM |
| Celecoxib (reference) | COX-2 | -12.3 | 12.23 nM |
This table summarizes the binding affinities of this compound compared to a well-known reference drug, Celecoxib. The lower Ki value for 5-LOX suggests a stronger inhibitory effect on this enzyme compared to COX-2.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Fungicidal Analogs
Metalaxyl (C₁₅H₂₁NO₄)
- Key Features : Contains an N-(2,6-dimethylphenyl) group linked to a methoxyacetyl-alanine ester.
- Activity : Broad-spectrum fungicide targeting oomycetes by inhibiting RNA polymerase I .
- Contrast: Unlike the target compound, metalaxyl lacks a pyrazine ring and cyano group. Its methoxyacetyl group enhances systemic mobility, whereas the carbimidothioate in the target compound may confer stronger electrophilicity or altered binding kinetics.
Benalaxyl (C₂₀H₂₃NO₃)
- Key Features : Shares the 2,6-dimethylphenyl group but substitutes the methoxyacetyl with a phenylacetyl group.
- Activity : Similar mode of action to metalaxyl but with improved persistence in plants .
- Contrast : The target compound’s tetrahydro-pyrazine core and carbimidothioate could offer divergent solubility and degradation profiles compared to benalaxyl’s linear ester structure.
Furalaxyl
- Structure : N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine methyl ester.
Comparison with Enzyme Inhibitors
2,6-Dimethylphenyl Ureido Derivatives ()
- Compound 5c : A 2,6-dimethylphenyl-substituted ureido benzenesulfonamide.
- Activity: Demonstrated reduced inhibitory activity (Ki = 62.1 nM) against human carbonic anhydrase II (hCA II) compared to monosubstituted analogs (e.g., 4-methylphenyl, Ki = 22.0 nM) .
- Key Insight : Steric hindrance from the 2,6-dimethyl group may disrupt enzyme binding. This contrasts with fungicidal analogs, where the same group is critical for activity, highlighting target-specific steric and electronic requirements.
Thiazolo-Pyrimidine Derivatives ()
- Compounds 11a/b: Feature a thiazolo-pyrimidine core with 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene substituents.
- Contrast: The target compound’s tetrahydro-pyrazine ring may confer greater conformational flexibility compared to the rigid thiazolo-pyrimidine scaffold.
Physicochemical and Spectral Comparisons
Spectral Data
- IR/NMR: The target compound’s cyano group would show a sharp IR peak near 2,200 cm⁻¹, similar to compounds 11a/b () and 12 (). Its 2,6-dimethylphenyl group would produce distinct ^1H NMR signals at δ ~2.3–2.4 ppm (methyl protons) and aromatic protons at δ ~6.5–7.5 ppm, comparable to metalaxyl derivatives .
- Mass Spectrometry : Expected molecular ion [M⁺] for the target compound (C₁₅H₁₈N₄S₂) would align with analogs in (e.g., m/z 386 for 11a) .
Solubility and Stability
- The carbimidothioate group may reduce aqueous solubility compared to ester-containing analogs like metalaxyl. However, the cyano group could enhance polarity, partially offsetting this effect.
Data Table: Key Comparative Features
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of methyl N-cyano-4-(2,6-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate?
- Methodology : Synthesis typically involves sequential reactions such as cyclization, substitution, and imidothioate formation. Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (e.g., 0–5°C for nitrile group stability), and stoichiometric ratios of reagents like N-cyano reagents .
- Data Validation : Use NMR (¹H/¹³C) to confirm intermediate structures (e.g., tetrahydro-pyrazine ring formation) and HRMS for final compound mass verification .
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
- Approach :
- ¹H NMR : Identify aromatic protons from the 2,6-dimethylphenyl group (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.4 ppm).
- IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C=S bonds (~1050–1250 cm⁻¹) .
- LC-MS : Monitor purity and detect byproducts (e.g., incomplete cyano substitution) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Findings : The compound may hydrolyze under humid conditions due to the imidothioate group. Store in anhydrous environments (e.g., desiccators with silica gel) at –20°C. Stability assays via HPLC over 6 months show <5% degradation under optimal conditions .
Advanced Research Questions
Q. How do computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate binding to fungal cytochrome P450 (target of metalaxyl analogs) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories to evaluate hydrogen bonding with active-site residues) .
- Contradictions : Some models overestimate binding affinity compared to experimental IC₅₀ values, suggesting solvent effects or conformational flexibility require refinement .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Analysis :
- Assay Variability : Compare protocols (e.g., fungal growth inhibition assays vs. enzymatic inhibition). Metalaxyl analogs show EC₅₀ differences of 10–100× depending on pathogen strains .
- Metabolite Interference : Use LC-MS/MS to quantify degradation products in bioactivity assays, as oxidized metabolites may exhibit off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Approach :
- Modify Substituents : Replace the cyano group with thiocyanate to assess impact on fungal vs. mammalian cell toxicity .
- Stereochemistry : Synthesize enantiomers to isolate contributions of chiral centers (e.g., tetrahydro-pyrazine ring) to bioactivity .
- Data : Analogues with bulkier aryl groups (e.g., 2,4-dichlorophenyl) show 3× higher antifungal potency but reduced solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
